Omadacycline (mesylate)
Descripción general
Descripción
Omadacycline, also known as PTK 0796 and Amadacyclin, is a novel first-in-class aminomethylcycline with potent activity against important skin and pneumonia pathogens . It has been used in trials studying the treatment of bacterial pneumonia, bacterial infections, community-acquired infections, and skin structures and soft tissue infections .
Synthesis Analysis
Omadacycline has had chemical structure modifications at the C9 and C7 positions of the core tetracycline rings that allow stability in the efflux pump and ribosomal protection protein mechanisms of tetracycline resistance . It was discovered that alkyl groups extending at least three carbons from the aminomethyl side chain were most preferred, and branched alkyl chains as well as piperidine analogs displayed superior activity .Molecular Structure Analysis
Omadacycline, a derivative of minocycline, has a chemical structure similar to tigecycline with an alkylaminomethyl group replacing the glycylamido group at the C-9 position of the D-ring of the tetracycline core . The chemical formula of Omadacycline is C29H40N4O7 .Chemical Reactions Analysis
Omadacycline has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . Systemic exposure of omadacycline in epithelial lining fluid (ELF) and alveolar macrophages was greater than in plasma in healthy adult subjects . Omadacycline is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .Physical And Chemical Properties Analysis
Omadacycline has a volume of distribution (Vd) ranging from 190 to 204 L, a terminal elimination half-life (t½) of 13.5–17.1 h, total clearance (CL T) of 8.8–10.6 L/h, and protein binding of 21.3% in healthy subjects . Oral bioavailability of omadacycline is estimated to be 34.5% .Aplicaciones Científicas De Investigación
Microbiology and Preclinical Review
Omadacycline mesylate, a novel aminomethylcycline antimicrobial, is a semisynthetic derivative of tetracycline. It exhibits potent activity against a broad spectrum of bacteria, including gram-positive and many gram-negative bacteria, as well as atypical and anaerobic pathogens. This includes resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. It also demonstrates activity against pathogens like Legionella pneumophila, Mycoplasma spp., and Clostridioides difficile. The review summarizes the comprehensive microbiology profile and preclinical studies of Omadacycline, shedding light on its spectrum of activity, pharmacodynamics, and efficacy both in vitro and in vivo animal studies (Karlowsky, Steenbergen, & Zhanel, 2019).
Discovery and Pharmacology
Omadacycline is being developed for both oral and intravenous administration to treat community-acquired bacterial infections. The structural modifications in Omadacycline, like the aminomethyl substituent at the C9 position, enable it to overcome resistance mechanisms that affect older generation tetracyclines. It's characterized by its broad antimicrobial activity against both Gram-positive and Gram-negative aerobes, anaerobes, and atypical pathogens. Its pharmacological profile, including dosing and tolerability, compares favorably with contemporary antibiotics, offering a promising solution for serious community-acquired infections where resistance is a growing concern (Tanaka, Steenbergen, & Villano, 2016).
Clinical Perspective and Expert Opinion
Omadacycline's integration into clinical use necessitates a robust understanding of clinical decision-making nuances. This antibiotic builds upon the favorable attributes of tetracycline antibiotics, providing reliable empirical coverage for significant pathogens like Staphylococcus aureus and Streptococcus spp. A comprehensive evaluation of its pharmacology, microbiology, and clinical trials emphasize the importance of a more profound understanding of such antibiotics to optimize patient outcomes and streamline healthcare processes (Sakoulas, Nowak, & Geriak, 2023).
Role in Skin and Soft Tissue Infections
Omadacycline's potential in treating skin and soft tissue infections (SSTIs) is particularly notable due to its antimicrobial activity against pathogens commonly associated with SSTIs, including MRSA, Gram-negative aerobes, and some anaerobes. Its pharmacokinetic characteristics allow for both intravenous and oral administration. Clinical trials like the Phase 3 OASIS-1 trial highlighted its clinical efficacy, safety profile, and the fact that it does not require dosage adjustments for factors like age, sex, or hepatic or renal impairment (Montravers, Tran-Dinh, & Tanaka, 2017).
Propiedades
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4)/t13-,16-,21-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTZQVQPPVIFKG-XGLFQKEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Omadacycline (mesylate) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.